molecular formula C22H24N6O B12249384 2-methyl-3-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one

2-methyl-3-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B12249384
M. Wt: 388.5 g/mol
InChI Key: ZUIZZSPCSFLXQC-UHFFFAOYSA-N
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Description

2-methyl-3-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the imidazo[4,5-b]pyridine and piperidine moieties through various coupling reactions. Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the quinazolinone core or the imidazo[4,5-b]pyridine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

2-methyl-3-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-methyl-3-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The imidazo[4,5-b]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to downstream effects on cellular pathways, making the compound a candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1H-imidazo[4,5-c]quinoline: Another compound with an imidazo[4,5-b]pyridine moiety, but with different substitution patterns.

    3-(1H-benzo[d]imidazol-2-yl)-1H-indole: Features a benzimidazole moiety instead of the imidazo[4,5-b]pyridine.

    6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4]thiadiazole: Contains an imidazo[2,1-b][1,3,4]thiadiazole core.

Uniqueness

The uniqueness of 2-methyl-3-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H24N6O

Molecular Weight

388.5 g/mol

IUPAC Name

2-methyl-3-[[1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C22H24N6O/c1-15-24-18-7-4-3-6-17(18)21(29)28(15)14-16-9-12-27(13-10-16)22-25-19-8-5-11-23-20(19)26(22)2/h3-8,11,16H,9-10,12-14H2,1-2H3

InChI Key

ZUIZZSPCSFLXQC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C4=NC5=C(N4C)N=CC=C5

Origin of Product

United States

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